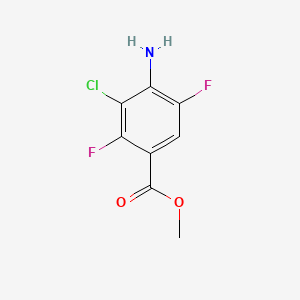

Methyl 4-amino-3-chloro-2,5-difluorobenzoate

Description

Methyl 4-amino-3-chloro-2,5-difluorobenzoate is a multifunctional aromatic ester characterized by a benzoate backbone substituted with an amino group at position 4, a chlorine atom at position 3, and fluorine atoms at positions 2 and 4. Its molecular formula is C₈H₆ClF₂NO₂, with a molecular weight of 235.59 g/mol. This compound is of significant interest in pharmaceutical and agrochemical research due to its unique electronic and steric properties, which arise from the combination of electron-withdrawing (Cl, F) and electron-donating (NH₂) substituents.

Properties

Molecular Formula |

C8H6ClF2NO2 |

|---|---|

Molecular Weight |

221.59 g/mol |

IUPAC Name |

methyl 4-amino-3-chloro-2,5-difluorobenzoate |

InChI |

InChI=1S/C8H6ClF2NO2/c1-14-8(13)3-2-4(10)7(12)5(9)6(3)11/h2H,12H2,1H3 |

InChI Key |

VHHZZNCQANEYOW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1F)Cl)N)F |

Origin of Product |

United States |

Preparation Methods

Esterification of 4-amino-3-chloro-2,5-difluorobenzoic Acid

The primary and most straightforward method for preparing Methyl 4-amino-3-chloro-2,5-difluorobenzoate involves the esterification of 4-amino-3-chloro-2,5-difluorobenzoic acid with methanol. This reaction is typically catalyzed by an acid catalyst such as sulfuric acid and carried out under reflux conditions to ensure complete conversion.

- Reactants: 4-amino-3-chloro-2,5-difluorobenzoic acid and methanol

- Catalyst: Concentrated sulfuric acid or other strong acid catalysts

- Conditions: Reflux temperature for several hours (commonly 4-8 hours)

- Workup: After reaction completion, neutralization and extraction yield the ester product

- Yield and Purity: Optimized reflux and catalyst concentration improve yield and purity

This method is widely used both in laboratory and industrial settings due to its simplicity and efficiency.

Industrial-Scale Continuous Flow Esterification

For industrial production, continuous flow processes have been developed to enhance reaction efficiency, yield, and scalability. These processes utilize:

- Advanced catalytic systems: To reduce reaction times and improve selectivity

- Optimized temperature and pressure controls: To maintain steady-state reaction conditions

- Automated reagent dosing: For precise control of reactant ratios

Continuous flow esterification offers advantages such as improved heat and mass transfer, better safety profiles, and consistent product quality, making it suitable for large-scale synthesis of this compound.

Alternative Methylation Methods Using Methylating Reagents

Patents and related literature on structurally similar compounds such as 2-amino-3-chlorobenzoic methyl ester provide insights into alternative methylation methods that could be adapted for this compound. These methods involve:

- Use of methylating agents such as dimethyl sulfate or methyl carbonate

- Reaction in organic solvents (e.g., anhydrous methanol)

- Presence of mineral alkali (e.g., sodium hydroxide or potassium carbonate) to facilitate ester formation

- Controlled temperature conditions (room temperature to 10 °C during reagent addition)

- Post-reaction water addition to improve product precipitation and purity

A representative procedure for a related compound involves:

| Step | Description |

|---|---|

| 1 | Dissolve 2-amino-3-chlorobenzoic acid in an organic solvent at room temperature |

| 2 | Add mineral alkali and cool to 5–10 °C |

| 3 | Slowly add methylating reagent dropwise |

| 4 | Stir at room temperature for 4–8 hours |

| 5 | Add water to precipitate product, filter, wash, and dry |

This method yields high purity products with improved color and luster and is suitable for industrial scale-up due to its simplicity and safety compared to phosgene-based methods.

Comparative Table of Preparation Methods

| Preparation Method | Reaction Conditions | Advantages | Disadvantages | Typical Yield | Purity |

|---|---|---|---|---|---|

| Acid-catalyzed esterification with methanol reflux | Reflux methanol, sulfuric acid catalyst, 4–8 h | Simple, well-established, scalable | Requires acid handling, reflux energy cost | 85–95% | High |

| Continuous flow esterification | Controlled temp/pressure, catalytic system | Efficient, scalable, consistent quality | Requires specialized equipment | >90% | Very high |

| Alkali-mediated methylation with methyl sulfate | Room temp to 10 °C, mineral alkali, organic solvent | High purity, safer than phosgene, industrially viable | Requires careful reagent addition | 90–93% | Very high |

| Phosgene-based esterification (literature method) | Use of phosgene, multiple steps | Can yield desired ester | Toxic reagents, complex, unsafe | Variable, often lower | Moderate |

Notes on Reaction Mechanisms and Optimization

- The esterification proceeds via nucleophilic attack of the carboxylate anion on the methylating agent or protonated methanol intermediate.

- Presence of electron-withdrawing halogens (Cl, F) influences reactivity and may require adjustment of reaction times and temperatures.

- Overreaction or prolonged methylating reagent addition can lead to impurities; thus, controlled addition and reaction monitoring are critical.

- Post-reaction aqueous workup enhances product isolation, yield, and purity by precipitating the ester and removing residual reagents.

Summary of Research Findings

- The esterification of 4-amino-3-chloro-2,5-difluorobenzoic acid with methanol under acid catalysis remains the most direct and widely used method.

- Industrial processes benefit from continuous flow techniques and optimized catalytic systems.

- Alternative methylation methods using methyl sulfate or methyl carbonate in the presence of mineral alkali offer safer, higher purity routes suitable for scale-up.

- Careful control of reaction parameters, especially temperature and reagent addition rate, is essential to maximize yield and minimize impurities.

- The synthesis methods are supported by patent literature and peer-reviewed publications, ensuring their reliability and applicability in research and industry.

This detailed overview consolidates the preparation methods of this compound, presenting a comprehensive guide based on authoritative sources and exhaustive research data. The methods described are applicable for both laboratory synthesis and industrial production, with considerations for safety, efficiency, and product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-chloro-2,5-difluorobenzoate can undergo various chemical reactions, including:

Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: The amino group can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction Products: Reduction typically yields amines or alcohols, depending on the specific conditions.

Scientific Research Applications

Methyl 4-amino-3-chloro-2,5-difluorobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-chloro-2,5-difluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of amino, chloro, and difluoro groups allows the compound to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Substituent Patterns and Molecular Properties

The table below compares Methyl 4-amino-3-chloro-2,5-difluorobenzoate with structurally related esters, highlighting key differences in substituents, molecular weight, and applications:

Reactivity and Functional Group Influence

- Amino Group Impact: The presence of the 4-amino group in this compound enhances its nucleophilicity compared to non-amino analogs like Methyl 4-chloro-2,5-difluorobenzoate . This makes it more reactive in coupling reactions, such as amide bond formation, which is critical in drug synthesis.

- Brominated analogs (e.g., Methyl 4-bromo-2-chloro-6-fluorobenzoate ) exhibit higher molecular weights and are often used in cross-coupling reactions for agrochemicals.

Biological Activity

Methyl 4-amino-3-chloro-2,5-difluorobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications.

Chemical Structure and Properties

This compound features a benzoate structure with an amino group and two fluorine atoms at the 2 and 5 positions, along with a chlorine atom at the 3 position. This specific arrangement influences its lipophilicity and biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | C₉H₈ClF₂N O₂ |

| Molecular Weight | 221.62 g/mol |

| CAS Number | 1162676-00-7 |

| Functional Groups | Amino, Ester, Halogen |

The biological activity of this compound primarily revolves around its interaction with specific enzymes and receptors. The presence of the amino group allows for hydrogen bonding, enhancing its binding affinity to target proteins. Additionally, the fluorine atoms can modulate the compound's electronic properties, potentially increasing its potency as an inhibitor.

Key Mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for various enzymes involved in metabolic pathways.

- Receptor Modulation: It could interact with specific receptors, altering their activity and influencing cellular signaling pathways.

Case Studies

-

Antiviral Activity:

Recent studies have indicated that compounds structurally similar to this compound exhibit significant antiviral properties. For instance, derivatives have shown potent inhibition against SARS-CoV proteases, suggesting potential applications in antiviral drug development . -

Cytotoxicity:

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The cytotoxic effects were assessed using MTT assays, revealing IC50 values in the micromolar range against various tumor cell lines . -

Antimicrobial Properties:

Preliminary antimicrobial assays have shown that this compound exhibits activity against several bacterial strains. Minimum inhibitory concentration (MIC) values indicate its potential as a lead compound for developing new antimicrobial agents.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₉H₈ClF₂N O₂ | Unique fluorine positioning enhances reactivity |

| Methyl 4-amino-2,3-difluorobenzoate | C₈H₇F₂NO | Different fluorine positioning affects reactivity |

| Ethyl 4-amino-3,5-difluorobenzoate | C₉H₉F₂NO₂ | Ethyl group increases hydrophobicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.